(Chloromethyl)triethoxysilane is an organosilicon compound characterized by its molecular formula and a molecular weight of approximately 212.75 g/mol. It appears as a colorless to pale yellow liquid and has a boiling point range of 90-91°C at 25 mmHg, with a density of 1.048 g/mL . This compound contains both chloromethyl and triethoxy functional groups, which contribute to its reactivity and versatility in various applications.
CMTES primarily functions as a coupling agent. During surface modification, the hydrolyzed silanol groups of CMTES react with surface functionalities, forming a covalent bond between the organic layer introduced by CMTES and the underlying inorganic substrate []. This enhances adhesion and promotes the introduction of desired functionalities onto the surface. For example, CMTES can be used to modify glass surfaces with organic moieties, enabling the attachment of biomolecules for biosensor applications [].
CMTES is a hazardous material and should be handled with appropriate precautions:
Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working with CMTES. Consult the safety data sheet (SDS) for detailed handling and disposal procedures [].
(Chloromethyl)triethoxysilane can be synthesized through several methods, including:
The versatility of (Chloromethyl)triethoxysilane allows for a wide range of applications:
Interaction studies involving (Chloromethyl)triethoxysilane focus on its reactivity with various substrates. For example, it has been shown to react effectively with metal oxides and siliceous surfaces, forming stable bonds that enhance the properties of composite materials . Understanding these interactions is vital for optimizing its use in industrial applications.
Several compounds share structural similarities with (Chloromethyl)triethoxysilane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Triethoxysilane | Lacks chloromethyl functionality; used for bonding. | |
Chloropropyltriethoxysilane | Contains a propyl group; used similarly as a coupling agent. | |
Dimethyloctadecylsilane | Longer alkyl chain; enhances hydrophobic properties. |
(Chloromethyl)triethoxysilane is unique due to its combination of chloromethyl and triethoxy groups, allowing it to serve as both a coupling agent and a reactive intermediate in organic synthesis. Its ability to modify surfaces while also participating in further
Flammable;Irritant